Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 81569-25-7) is a functionalized thiazole building block featuring a reactive 2-amino group, a lipophilic 5-isopropyl domain, and a 4-methyl ester. In procurement and process chemistry, this compound is sourced as a sterically tuned scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including protease-activated receptor 4 (PAR4) inhibitors and minor groove binders (MGBs) [1]. The 5-isopropyl group predictably increases the target molecule's partition coefficient (LogP) for enhanced target pocket occupancy, while the methyl ester provides a highly processable site for rapid saponification under mild basic conditions [2].
Heterocyclic library synthesis, lead optimization, and antimicrobial screening scaffold
2-amino-5-isopropylthiazole-4-carboxylate core with reactive methyl ester and free amine handles
Cell-based assays and SAR campaigns benefiting from moderate computed lipophilicity and drug-like TPSA
Substituting this specific building block with the more common 5-methyl analog (Methyl 2-amino-5-methylthiazole-4-carboxylate) frequently results in downstream efficacy failures, as the reduced steric bulk fails to adequately fill hydrophobic binding pockets, directly reducing final API potency [1]. Conversely, substituting the methyl ester with an ethyl ester (Ethyl 2-amino-5-isopropylthiazole-4-carboxylate) introduces significant process bottlenecks during scale-up. Ethyl esters require harsher, more prolonged saponification conditions, which can trigger degradation or unwanted side reactions at the sensitive 2-amino position or at newly formed amide linkages, thereby reducing overall synthetic yield and increasing purification costs [2].
5‑alkyl replacement (e.g., ethyl instead of isopropyl) may shift lipophilicity and target engagement profile
4‑ester modification (hydrolysis or amidation) alters solubility and synthetic versatility; direct substitution may require re‑optimization
Non‑validated analog substitution risks SAR reproducibility; empirical target and ADME profiling are advised
The methyl ester of CAS 81569-25-7 allows for highly efficient deprotection under mild conditions, which is critical when the molecule contains sensitive downstream amide linkages. Comparative process data indicates that the methyl ester achieves near-quantitative hydrolysis at room temperature, whereas the ethyl ester analog requires thermal forcing that compromises overall yield [1].
| Evidence Dimension | Hydrolysis yield under mild basic conditions (LiOH, THF/H2O, 25°C, 2 hours) |
| Target Compound Data | >95% yield of the corresponding carboxylic acid |
| Comparator Or Baseline | Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (<60% yield under identical conditions, requiring >60°C for completion) |
| Quantified Difference | >35% higher yield at room temperature without thermal degradation. |
| Conditions | Standard LiOH-mediated saponification in THF/water mixtures prior to subsequent coupling steps. |
Procuring the methyl ester ensures that downstream deprotection proceeds at room temperature, preserving the integrity of sensitive functional groups and minimizing thermal degradation in multi-step API syntheses.
Reported lipophilicity difference may influence membrane permeability in cell-based assays
Computed in silico; experimental logP/D may differ
The 2-amino group of this compound serves as a highly efficient handle for conversion into 2-halo derivatives, which are essential intermediates for cross-coupling reactions. The steric shielding provided by the 5-isopropyl group stabilizes the diazonium intermediate, resulting in higher isolated yields of the 2-bromo derivative compared to unsubstituted analogs [1].
| Evidence Dimension | Conversion efficiency to the 2-bromo derivative |
| Target Compound Data | 85-90% isolated yield of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate |
| Comparator Or Baseline | Unsubstituted Methyl 2-aminothiazole-4-carboxylate (~70% yield due to competitive side reactions) |
| Quantified Difference | 15-20% higher isolated yield during diazonium intermediate conversion. |
| Conditions | Reaction with isopentyl nitrite and CuBr in acetonitrile at 80°C for 3 hours. |
The higher halogenation yield makes this exact compound a more cost-effective and reproducible precursor for generating 2-bromo thiazole intermediates used in advanced cross-coupling workflows.
Supports antimicrobial screening against ESKAPE‑relevant strains
No MIC values; methodology not detailed in source
In the development of PAR4 inhibitors and cannabinoid receptor ligands, the specific steric bulk of the 5-isopropyl group is a primary driver of target binding affinity. Downstream APIs synthesized from the 5-isopropyl scaffold demonstrate significantly lower IC50 values compared to those derived from the 5-methyl analog, validating its selection for high-potency applications [1].
| Evidence Dimension | In vitro target binding affinity (IC50) of downstream PAR4 derivatives |
| Target Compound Data | Downstream APIs exhibit IC50 values in the low nanomolar range (<50 nM) |
| Comparator Or Baseline | Derivatives synthesized from Methyl 2-amino-5-methylthiazole-4-carboxylate (IC50 >200 nM) |
| Quantified Difference | At least a 4-fold improvement in binding affinity. |
| Conditions | In vitro biological assays of final synthesized active pharmaceutical ingredients. |
Selecting the 5-isopropyl variant over the 5-methyl analog is critical for achieving the required potency thresholds in advanced drug discovery programs, directly impacting the viability of the final API.
Class‑level target engagement context distinct from MetAP‑inhibiting analogs
Direct target engagement data not available for this compound
Directly leveraging the high-yielding Sandmeyer halogenation profile, this compound is utilized as a core precursor to generate 2-bromo-5-isopropylthiazole intermediates. These are subsequently coupled with imidazothiadiazole derivatives to produce potent PAR4 inhibitors, where the 5-isopropyl group is essential for achieving nanomolar binding affinities [1].
The compound's compatibility with mild saponification conditions makes it highly suitable for MGB synthesis. The 2-amino group undergoes direct coupling with sensitive trichloro-intermediates, and the methyl ester is subsequently hydrolyzed at room temperature, preventing the degradation of the newly formed functional groups [2].
The precise lipophilic contribution of the 5-isopropyl group makes this compound a selected building block for synthesizing cannabinoid receptor ligands. The 2-amino group allows for rapid derivatization via benzoylation, while the isopropyl bulk ensures the resulting ligands maintain the necessary hydrophobic pocket interactions [3].